![molecular formula C20H24N2O2S B4022919 2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4022919.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzofuran and piperazine derivatives involves multi-step processes that include the reaction of specific bromophenyl and chlorophenyl compounds with hydroxyethylpiperazine or similar agents under optimized conditions. For instance, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine achieved a high yield under specific temperature and reaction time conditions, indicating the importance of precise control over the synthesis parameters for obtaining the desired product efficiently (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzofuran and piperazine derivatives, including X-ray diffraction and spectral analyses, provides insights into the configuration and conformation of these compounds. The synthesis of benzofuran-2-yl derivatives often results in compounds with specific geometric arrangements, confirmed via X-ray diffraction, highlighting the planar or near-planar arrangements of benzofuran and phenyl rings and the adoption of specific conformations by piperazine rings. This structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets or other chemical entities (Bakr F. Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving benzofuran and piperazine derivatives are diverse, including biocatalytic reductions, annulations, and N-formylations, which lead to the formation of various functionalized products. For example, the biocatalytic reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei demonstrates the potential for enantioselective synthesis of chiral alcohols, a key aspect in the development of pharmaceuticals (Engin Şahin, 2019).
Physical Properties Analysis
The physical properties of benzofuran and piperazine derivatives, including their solubility, melting points, and crystal structure, are influenced by their molecular structure. The crystallization behavior and the formation of polymorphic forms are aspects of particular interest, as they can affect the compound's stability, solubility, and bioavailability. Studies on organic crystal engineering with piperazine derivatives highlight the significance of hydrogen bonding and intermolecular interactions in determining the polymorphic forms and physical properties of these compounds (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol and related compounds, including their reactivity, stability, and interactions with biological targets, are essential for their potential applications. The design and synthesis of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands exemplify the targeted modification of chemical properties to achieve high potency and selectivity for specific receptors, demonstrating the importance of structure-affinity relationships in drug development (I. Moussa et al., 2010).
Propiedades
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-10-7-17-13-21(8-9-22(17)15-19-5-3-11-25-19)14-18-12-16-4-1-2-6-20(16)24-18/h1-6,11-12,17,23H,7-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJAPDQNLRBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=CC=CC=C3O2)CCO)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



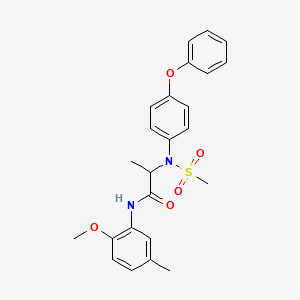

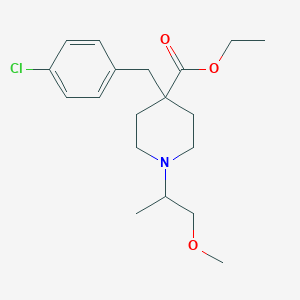


![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4022884.png)
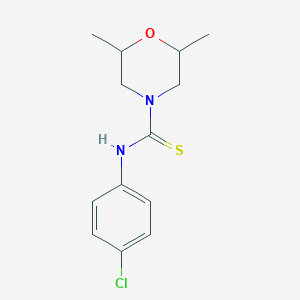
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4022889.png)
![N-(2-furylmethyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022894.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)
![6-({[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4022908.png)
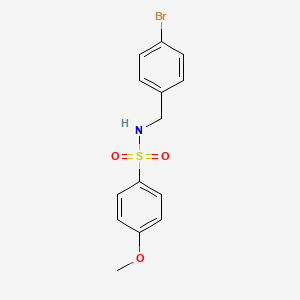
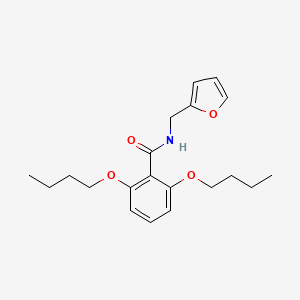
![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)